Nelfinavir Hydroxy-tert-butylamide (M8) is a major, pharmacologically active metabolite of the HIV protease inhibitor Nelfinavir Mesylate. [, , , ] Initially developed as an antiretroviral medication, Nelfinavir and its metabolite M8 have garnered significant attention for their diverse biological activities, making them valuable tools in various scientific research fields. [, ] M8 exhibits potent antiviral activity against HIV-1. [] Notably, both Nelfinavir and M8 demonstrate interactions with proteins beyond their primary antiviral targets, highlighting their potential in broader research applications. []
While specific details regarding the independent synthesis of Nelfinavir Hydroxy-tert-butylamide (M8) are limited in the provided literature, research indicates that M8 is primarily generated through the metabolism of Nelfinavir Mesylate in the human liver. [] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2C19. [] The inducibility and polymorphic nature of CYP2C19 can influence the formation rate of M8. [] Further research is needed to explore efficient and scalable synthetic routes for M8 independent of Nelfinavir metabolism.
Similar to Nelfinavir Mesylate, Nelfinavir Hydroxy-tert-butylamide (M8) exhibits inhibitory activity against HIV protease. [] This enzyme plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins essential for viral assembly and maturation. [] By inhibiting HIV protease, M8 disrupts this crucial step, hindering viral replication. [] Furthermore, research indicates that both Nelfinavir and M8 function as partial agonists and competitive antagonists of the human Pregnane X Receptor (PXR). [] This interaction stems from their binding to the ligand-binding domain of PXR. [] Nelfinavir and M8 demonstrate weaker coactivator recruitment compared to full agonists like Rifampin, leading to partial agonism and competitive antagonism. [] This modulation of PXR activity by Nelfinavir and M8 could potentially impact their anticancer effects, warranting further investigation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: